(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Description
Nomenclature and Chemical Identifiers
The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is systematically named according to IUPAC guidelines. It is more commonly referred to as Fmoc-4-fluoro-L-phenylalanine in peptide synthesis literature. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 169243-86-1 |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| SMILES | OC(=O)C@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| InChI Key | IXUMACXMEZBPJG-QFIPXVFZSA-N |
The compound is classified under amino acid derivatives with applications in solid-phase peptide synthesis.
Stereochemical Configuration and Absolute Stereochemistry
The molecule contains a single chiral center at the α-carbon of the phenylalanine backbone, which adopts the S-configuration (L-enantiomer). This stereochemistry is critical for maintaining compatibility with biological systems during peptide synthesis. X-ray crystallography of related Fmoc-protected amino acids confirms the retention of the L-configuration in the solid state. The absolute configuration is preserved through synthetic protocols that utilize enantiomerically pure starting materials.
Molecular Structure and Atomic Connectivity
The structure comprises three key domains:
- Fmoc protecting group : A fluorenylmethyloxycarbonyl moiety attached to the amino group.
- 4-fluorophenyl side chain : A phenyl ring substituted with fluorine at the para position.
- Propanoic acid backbone : A three-carbon chain terminating in a carboxylic acid group.
The connectivity is verified by NMR and mass spectrometry data. The fluorine atom at the para position of the phenyl ring induces electronic effects that influence both reactivity and spectroscopic properties.
Crystallographic Analysis and Solid-State Properties
Single-crystal X-ray diffraction studies of Fmoc-4-fluoro-L-phenylalanine derivatives reveal a P2₁2₁2₁ space group with unit cell parameters a = 9.45 Å, b = 12.32 Å, c = 18.76 Å. Key structural features include:
- Hydrogen-bonding networks : Between the Fmoc carbonyl oxygen and the amino group of adjacent molecules (N–H···O distance: 2.10 Å).
- C–H···π interactions : Between fluorenyl groups (distance: 3.37 Å).
- Disordered solvent molecules : Typically dimethyl sulfoxide (DMSO) or water in the crystal lattice.
Thermogravimetric analysis (TGA) shows decomposition above 180°C, consistent with the melting point range of 182–187°C.
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) key signals:
Mass Spectrometry
High-resolution ESI-MS ([M-H]⁻): m/z 404.1382 (calculated: 404.1406 for C₂₄H₁₉FNO₄). Fragmentation patterns include loss of the Fmoc group (-222 Da) and decarboxylation (-44 Da).
Infrared and Raman Spectroscopy
FT-IR (KBr, cm⁻¹):
Electronic Structure and Computational Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal:
- HOMO-LUMO gap : 4.3 eV, localized on the fluorenyl group.
- Electrostatic potential : The fluorine atom creates a region of high electron density (σ-hole) at the para position, influencing π-stacking interactions.
- NBO charges : The carboxylic oxygen carries a partial charge of -0.72 e, enhancing hydrogen-bonding capacity.
Mulliken population analysis indicates significant electron withdrawal by the fluorine atom (charge: -0.25 e), polarizing the phenyl ring.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRHKBSMBRBBW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137784 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-89-6 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-(S)-3-amino-3-(4-fluoro-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Materials
| Reagent | Role | Typical Amounts/Conditions |
|---|---|---|
| (S)-3-amino-3-(4-fluorophenyl)propanoic acid | Starting amino acid | Stoichiometric amount |
| Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Amino protecting reagent | 1.1 equivalents |
| Base (e.g., NaHCO3, triethylamine) | Neutralizes HCl byproduct | 1.5 equivalents |
| Solvent (e.g., dioxane, THF, water) | Reaction medium | Sufficient to dissolve reagents |
| Cooling bath | Temperature control | 0–5 °C during addition |
Procedure
- Dissolution: Dissolve the (S)-3-amino-3-(4-fluorophenyl)propanoic acid in a mixture of water and an organic solvent (e.g., dioxane).
- Base Addition: Add the base slowly to maintain a slightly basic pH (~8-9).
- Fmoc-Cl Addition: Slowly add Fmoc-Cl dissolved in the organic solvent dropwise at 0–5 °C to control the reaction rate and minimize side reactions.
- Stirring: Stir the reaction mixture for 1–3 hours at room temperature to ensure complete reaction.
- Workup: Extract the product into an organic phase if biphasic, or precipitate by adjusting pH.
- Purification: Purify the crude product by recrystallization from suitable solvents or by column chromatography.
- Drying: Dry the purified compound under vacuum.
Reaction Scheme
$$
\text{(S)-3-amino-3-(4-fluorophenyl)propanoic acid} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{0–5 °C}} \text{(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid}
$$
Research Findings and Optimization
- The use of Fmoc-Cl as the protecting agent is preferred due to its mild reaction conditions and ease of removal under basic conditions (e.g., piperidine treatment), which is critical for solid-phase peptide synthesis (SPPS).
- Maintaining low temperature during Fmoc-Cl addition reduces racemization and side reactions.
- The choice of base affects the reaction efficiency; sodium bicarbonate is commonly used for aqueous systems, while organic bases like triethylamine are preferred in organic solvents.
- Purity levels above 98% are routinely achieved, which is essential for peptide synthesis applications.
- Comparative studies with other protecting groups (e.g., Boc) show that Fmoc protection offers better orthogonality and compatibility with automated SPPS.
Comparative Data Table of Related Fmoc-Protected Amino Acids
| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Features | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | 479064-89-6 | 405.4 | Fmoc-protected, 4-fluorophenyl side chain | 75–85 | >98 |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid | 507472-15-3 | 299.75 | Fmoc-protected, 2-chlorophenyl side chain | 70–80 | >97 |
| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid | 220498-04-4 | 466.3 | Fmoc-protected, 4-bromophenyl side chain | 72–83 | >98 |
*Data compiled from recent synthetic reports and commercial suppliers specializing in Fmoc-amino acids.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxylic acids or activated esters.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Deprotection: The free amino acid derivative.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Applications in Peptide Synthesis
2.1. Protective Group in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is widely used in SPPS due to its stability under basic conditions and ease of removal through acid treatment. This makes (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid an essential building block in synthesizing complex peptides.
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Removal Conditions | Common Use |
|---|---|---|---|
| Fmoc | High | Acidic conditions | SPPS |
| Boc | Moderate | Basic conditions | SPPS |
| Acetyl | Low | Mild acidic | Solution-phase synthesis |
2.2. Synthesis of Bioactive Peptides
The compound has been utilized to synthesize bioactive peptides that exhibit therapeutic properties. For instance, it has been involved in the preparation of peptides targeting specific receptors, enhancing drug efficacy.
Medicinal Chemistry Applications
3.1. Drug Development
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid has shown potential as a precursor for drugs aimed at treating various conditions, including cancer and neurological disorders. Its structure allows for modifications that can enhance biological activity.
Case Study: Development of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides using this compound as a building block. The resulting peptides exhibited significant cytotoxicity against cancer cell lines, demonstrating the compound's utility in developing new anticancer therapies .
Research Findings and Insights
Recent studies have focused on optimizing the synthesis routes for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid to improve yield and reduce costs. Innovations in synthetic methodologies have included:
- Use of Microwave-Assisted Synthesis : This technique has been shown to significantly decrease reaction times while improving yields.
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Time Required |
|---|---|---|
| Traditional Heating | 60 | 24 hours |
| Microwave-Assisted Synthesis | 85 | 2 hours |
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form peptides.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 4-fluorophenyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Effects : The 4-fluoro substituent provides moderate electron withdrawal, enhancing resonance stabilization compared to the electron-donating 4-hydroxyphenyl group. This affects reactivity in peptide coupling and interactions with biological targets .
- Lipophilicity : The 4-chlorophenyl variant (Cl, higher molar mass) is more lipophilic than the target compound, which may influence membrane permeability in drug design .
Functional Group Modifications
Table 2: Functional Group Comparisons
Key Observations :
- Sulfonamido vs.
- Halogenated Groups : Bromodifluoromethoxy () and trifluoromethyl () groups enhance metabolic stability and binding affinity in antiviral and protease inhibitor contexts .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, commonly referred to as Fmoc-phenylalanine derivative, is a chiral amino acid derivative frequently employed in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group during the formation of peptide bonds, enhancing its utility in the synthesis of biologically active peptides.
Chemical Structure and Properties
The molecular formula of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is , with a molecular weight of approximately 402.44 g/mol. The presence of the Fmoc group allows for selective protection of the amino group, facilitating the coupling reactions necessary for peptide synthesis.
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities. The following sections summarize key findings related to its biological effects:
1. Peptide Synthesis
- The compound is widely used in the synthesis of peptides and peptidomimetics due to its ability to protect the amino group during coupling reactions. This characteristic is crucial for maintaining the integrity of the peptide backbone during synthesis processes.
2. Medicinal Chemistry
- It plays a vital role in developing peptide-based drugs and therapeutic agents. The structural features of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid contribute to the stability and efficacy of synthesized peptides against various biological targets .
3. Biological Studies
- This compound has been employed in studies investigating protein-protein interactions and enzyme-substrate interactions, which are essential for understanding cellular mechanisms and pathways.
Case Studies
Case Study 1: Peptide Drug Development
A study investigated the use of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid in synthesizing a novel peptide drug targeting cancer cells. The synthesized peptide demonstrated enhanced binding affinity to target receptors compared to non-protected analogs, indicating that the Fmoc protection strategy improved drug efficacy.
Case Study 2: Interaction Studies
Another research focused on the interaction between synthesized peptides containing this compound and specific enzymes involved in metabolic pathways. Results indicated that these peptides could act as competitive inhibitors, providing insights into their potential therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | C24H22FNO4 | 402.44 g/mol | Peptide synthesis, drug development |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic acid | C45H36N2O4S | 700.84 g/mol | Used in complex organic syntheses |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid | C24H26N2O4 | 402.48 g/mol | Peptide synthesis, medicinal applications |
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?
The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling reactions . The steric bulk of the Fmoc group also minimizes side reactions, such as diketopiperazine formation, while its UV activity allows for reaction monitoring via HPLC .
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves:
- Step 1: Coupling Fmoc-Cl with a pre-functionalized amino acid (e.g., 3-amino-3-(4-fluorophenyl)propanoic acid) in a polar aprotic solvent (e.g., 1,4-dioxane) under basic conditions (e.g., Na₂CO₃) .
- Step 2: Purification via reverse-phase chromatography (C18 column) using acetonitrile/water gradients to isolate the product as a white solid . Yields range from 60–75%, depending on reaction scale and purity of precursors.
Q. How is the compound characterized post-synthesis?
Characterization involves:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and fluorine substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .
- HPLC: Purity assessment using UV detection at 265–280 nm (λ_max for Fmoc absorption) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide chains?
Key strategies include:
- Activation Reagents: Use HATU or HBTU with DIPEA in DMF to enhance coupling rates .
- Temperature Control: Microwave-assisted synthesis (50–60°C) reduces reaction time from hours to minutes while maintaining >90% efficiency .
- Solvent Selection: Anhydrous DMF minimizes hydrolysis of activated intermediates. Monitor residual water via Karl Fischer titration .
Q. What structural analogs of this compound have been explored, and how do substitutions impact biological activity?
Substitutions at the phenyl or propanoic acid moieties influence target binding and solubility:
Q. How should researchers address contradictions in reported bioactivity data for Fmoc-protected derivatives?
Discrepancies often arise from:
- Purity Variability: Impurities >5% (e.g., deprotected byproducts) skew bioassays. Validate purity via LC-MS before testing .
- Assay Conditions: Differences in buffer pH or ionic strength alter protonation states. Standardize protocols (e.g., PBS at pH 7.4) .
- Cell Line Variability: Use isogenic cell lines to control for genetic drift. Replicate experiments ≥3 times .
Q. What methodologies are effective for analyzing degradation products under storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with:
- LC-MS/MS: Identify hydrolysis products (e.g., free amino acid or Fmoc-OH) .
- X-ray Powder Diffraction (XRPD): Detect crystallinity loss, which correlates with degradation rates . Store the compound at –20°C under inert gas (Ar/N₂) to extend shelf life >2 years .
Methodological Notes
- Avoid Common Pitfalls:
- Data Reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
